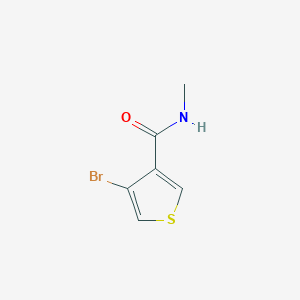

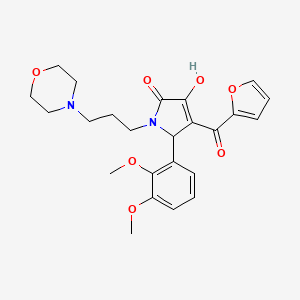

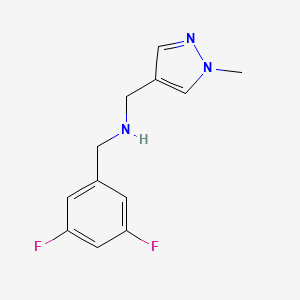

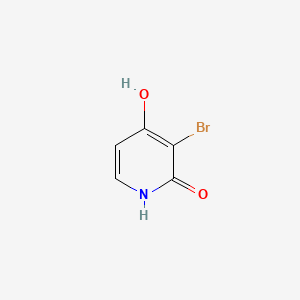

![molecular formula C18H18F2N4O2S B2360650 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235652-44-4](/img/structure/B2360650.png)

2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

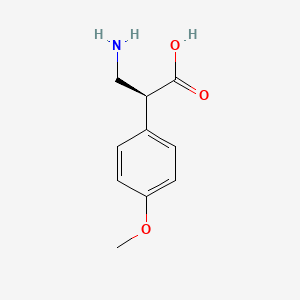

The compound “2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzimidazole ring . These functional groups suggest that the compound could have a variety of biological activities.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, piperazine derivatives can be synthesized by reacting piperazine with various sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, a sulfonyl group attached to a difluorophenyl group, and a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the piperazine ring, and the benzimidazole ring. The sulfonyl group could potentially undergo a variety of reactions, including nucleophilic substitution reactions .Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated molecules have garnered significant interest in medicinal chemistry and pharmaceutical research. Researchers have explored the impact of fluorine substitution on drug properties, such as bioavailability, metabolic stability, and receptor binding affinity . The unique structure of this compound could potentially lead to novel drug candidates or therapeutic agents.

Crystallography and Structural Studies

The crystal structure of this compound has been determined using single-crystal X-ray diffraction methods . Investigating its crystal packing, intermolecular interactions, and conformational preferences can provide valuable insights into its behavior and potential applications.

Computational Chemistry and Molecular Modeling

Researchers could employ computational methods to predict the compound’s behavior, including its interactions with biological targets or other molecules. Molecular dynamics simulations and docking studies could guide drug design efforts.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells .

Mode of Action

Related compounds have been observed to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .

Biochemical Pathways

It can be inferred from related compounds that the pathways involvingPARP1 and H2AX might be affected .

Pharmacokinetics

Related compounds have shown good docking scores and in vivo anxiolytic activity , which might suggest favorable ADME properties.

Result of Action

Related compounds have been observed to produce loss of cell viability in human-estrogen-receptor-positive breast cancer cells .

properties

IUPAC Name |

2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O2S/c1-22-16-5-3-2-4-15(16)21-18(22)23-8-10-24(11-9-23)27(25,26)17-7-6-13(19)12-14(17)20/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDCRGXOLWTIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2360571.png)

![2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide](/img/structure/B2360581.png)

![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)

![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)

![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)